molecular formula C10H13N5O4S B12390704 2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine

2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine

Cat. No.: B12390704
M. Wt: 299.31 g/mol
InChI Key: OTDJAMXESTUWLO-ACJOCUEISA-N
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Description

2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structure, which includes a purine base attached to a ribofuranosyl sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine typically involves the reaction of 6-mercaptopurine with ribose derivatives under specific conditions. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, or bromomalonaldehyde as reagents . These reactions are carried out under controlled conditions to ensure the formation of the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification by chromatography and characterization using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom in the mercapto group.

    Reduction: Reduction reactions can alter the purine base structure.

    Substitution: Commonly involves the replacement of functional groups on the purine base.

Common Reagents and Conditions

Reagents such as chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde are frequently used in reactions involving this compound . These reactions are typically conducted under mild to moderate conditions to prevent degradation of the nucleoside analog.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as imidazo-purine and formylimidazo-purine derivatives .

Scientific Research Applications

2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine has a wide range of applications in scientific research:

Properties

Molecular Formula

C10H13N5O4S

Molecular Weight

299.31 g/mol

IUPAC Name

2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5+,6?,9-/m1/s1

InChI Key

OTDJAMXESTUWLO-ACJOCUEISA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)NC(=NC2=S)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N

Origin of Product

United States

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